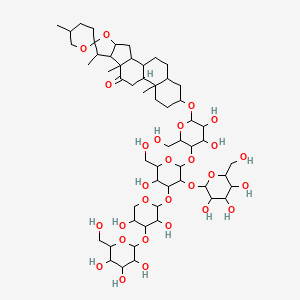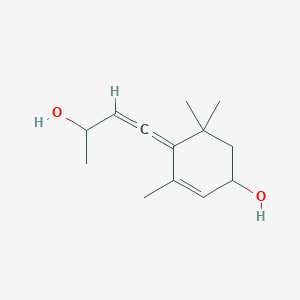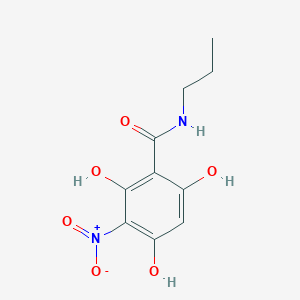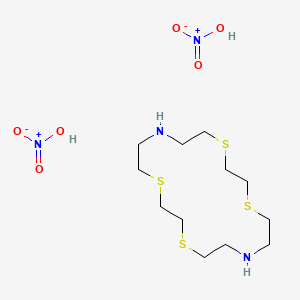![molecular formula C23H22N2 B14274297 N-[2-(9-Ethyl-9H-carbazol-3-yl)ethenyl]-N-methylaniline CAS No. 138195-21-8](/img/structure/B14274297.png)
N-[2-(9-Ethyl-9H-carbazol-3-yl)ethenyl]-N-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(9-Ethyl-9H-carbazol-3-yl)ethenyl]-N-methylaniline is an organic compound belonging to the class of carbazoles. Carbazoles are known for their unique structural properties, which include a three-ring system containing a pyrrole ring fused on either side to a benzene ring
Vorbereitungsmethoden
The synthesis of N-[2-(9-Ethyl-9H-carbazol-3-yl)ethenyl]-N-methylaniline typically involves several steps. One common synthetic route includes the reaction of 9-ethyl-9H-carbazole with appropriate reagents to introduce the ethenyl and methylaniline groups. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
N-[2-(9-Ethyl-9H-carbazol-3-yl)ethenyl]-N-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-[2-(9-Ethyl-9H-carbazol-3-yl)ethenyl]-N-methylaniline has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a building block for more complex molecules.
Medicine: Research indicates its potential use in developing new drugs, particularly for cancer therapy.
Wirkmechanismus
The mechanism by which N-[2-(9-Ethyl-9H-carbazol-3-yl)ethenyl]-N-methylaniline exerts its effects involves interactions with molecular targets and pathways. For instance, in cancer therapy, the compound induces apoptosis and senescence in melanoma cells through the activation of the p53 pathway, selectively suppressing the growth of melanoma cells without affecting normal cells . This selective action makes it a promising candidate for targeted cancer treatments.
Vergleich Mit ähnlichen Verbindungen
N-[2-(9-Ethyl-9H-carbazol-3-yl)ethenyl]-N-methylaniline can be compared with other carbazole-based compounds, such as:
9-Ethyl-9H-carbazole: A simpler carbazole derivative with similar structural properties but lacking the ethenyl and methylaniline groups.
3-Amino-9-ethylcarbazole: Another derivative with an amino group at the 3-position, showing different reactivity and applications.
Carbazole-based dyes: Compounds containing aldehyde and cyanoacetic acid groups, used in dye-sensitized solar cells and other applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
138195-21-8 |
|---|---|
Molekularformel |
C23H22N2 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
N-[2-(9-ethylcarbazol-3-yl)ethenyl]-N-methylaniline |
InChI |
InChI=1S/C23H22N2/c1-3-25-22-12-8-7-11-20(22)21-17-18(13-14-23(21)25)15-16-24(2)19-9-5-4-6-10-19/h4-17H,3H2,1-2H3 |
InChI-Schlüssel |
FWDFAJNYAJKVOS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)C=CN(C)C3=CC=CC=C3)C4=CC=CC=C41 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14274224.png)


![Benzoyl azide, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14274241.png)
![2-Methyl-N,N-bis[(quinolin-2-yl)sulfanyl]propan-2-amine](/img/structure/B14274243.png)


![2-Fluoro-4-octyl-4'-[(4-octylphenyl)methoxy]-1,1'-biphenyl](/img/structure/B14274259.png)






